molecular formula C16H19N3O4 B10897859 N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No.: B10897859
M. Wt: 317.34 g/mol
InChI Key: KDRVGJUEPSRKHC-UHFFFAOYSA-N
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Description

O~1~-(2-BICYCLO[221]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is a complex organic compound characterized by its unique bicyclic structure and nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE typically involves multiple steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the acetyl group: The bicyclic compound is then subjected to Friedel-Crafts acylation to introduce the acetyl group.

    Nitration of benzene: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the carbohydroximamide: The final step involves the reaction of the nitrobenzene derivative with hydroxylamine under acidic conditions to form the carbohydroximamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

O~1~-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oximes or nitriles.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Amines, oximes.

    Reduction: Nitriles.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

O~1~-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of O1-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Nitrobenzene derivatives: Compounds with similar nitrobenzene moieties but different substituents.

Uniqueness

O~1~-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is unique due to its combination of a bicyclic structure and a nitrobenzene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C16H19N3O4/c17-16(11-3-5-14(6-4-11)19(21)22)18-23-15(20)9-13-8-10-1-2-12(13)7-10/h3-6,10,12-13H,1-2,7-9H2,(H2,17,18)

InChI Key

KDRVGJUEPSRKHC-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CC1CC2CC(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N

Canonical SMILES

C1CC2CC1CC2CC(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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